![molecular formula C9H8F2O3 B1409356 Methyl 2,5-difluoro-4-methoxybenzoate CAS No. 1261830-21-0](/img/structure/B1409356.png)
Methyl 2,5-difluoro-4-methoxybenzoate
Overview
Description
“Methyl 2,5-difluoro-4-methoxybenzoate” is an organic compound that belongs to the family of benzoic acid derivatives. It is a yellow crystalline powder with a molecular formula of C9H7F2O3 and a molecular weight of 212.15 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-difluoro-4-methoxybenzoate” includes a combination of functional groups including a methoxy (-OCH3) and two fluorine (F) atoms. The InChI code for this compound is 1S/C9H8F2O3/c1-13-8-3-5 (9 (12)14-2)6 (10)4-7 (8)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2,5-difluoro-4-methoxybenzoate” is a colorless to yellow liquid . The molecular weight of this compound is 202.15 .Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its benzylic position is reactive, allowing for various chemical transformations that are crucial in synthesizing pharmacologically active molecules .
Analytical Chemistry
Methyl 2,5-difluoro-4-methoxybenzoate: is utilized in analytical chemistry for method development and validation. Its unique structure aids in the study of reaction mechanisms and the development of analytical methods for detecting similar compounds .
Environmental Science
Research in environmental science includes studying the impact of organofluorine compounds like Methyl 2,5-difluoro-4-methoxybenzoate on the environment. Its stability and potential bioaccumulation are areas of concern and study .
Biochemistry
In biochemistry, the compound’s influence on biochemical pathways is of interest. It may be used to study enzyme-catalyzed reactions and to understand the interaction of fluorinated compounds with biological systems .
Pharmaceutical Research
Methyl 2,5-difluoro-4-methoxybenzoate: is being researched for its potential use in pharmaceuticals. Its role as an intermediate in the synthesis of more complex drug molecules is particularly valuable .
Chemical Engineering
In chemical engineering, this compound’s properties are important for process development. Its reactivity and stability under various conditions are studied to optimize production processes for industrial-scale synthesis .
Safety and Hazards
The safety information available indicates that “Methyl 2,5-difluoro-4-methoxybenzoate” may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2,5-difluoro-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWFDNTWXTIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-4-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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